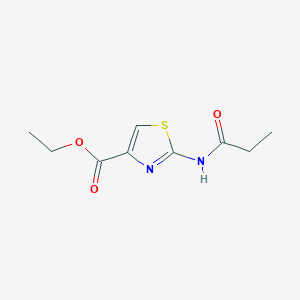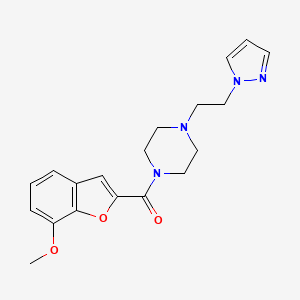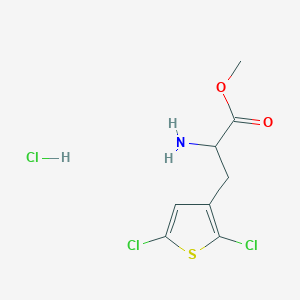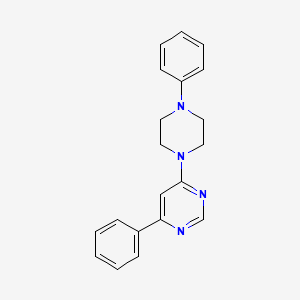![molecular formula C11H11NO B2768216 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile CAS No. 1314648-27-5](/img/structure/B2768216.png)
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile” is an organic compound with the chemical formula C11H11NO. It has a molecular weight of 173.21 . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carbonitrile”. Its Standard InchI is InChI=1S/C11H11NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,13H,5-7H2 . The SMILES representation is C1CC1(C#N)C2=CC=C(C=C2)CO .Physical And Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature . More specific physical and chemical properties are not available in the current data.Applications De Recherche Scientifique
Synthesis and Conformational Studies
Conformationally Restricted Analogues
Cyclopropane derivatives, including those similar to "1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile", have been synthesized as conformationally restricted analogues of biologically active compounds to enhance activity and probe bioactive conformations. For example, the synthesis of conformationally restricted analogues of milnacipran and histamine involves the design of chiral cyclopropanes to investigate their potential in improving pharmacological properties and understanding the underlying bioactive conformations (Shuto et al., 1996); (Kazuta et al., 2002).
Synthetic Applications
Cyclopropane derivatives serve as building blocks with unprecedented synthetic potential. These compounds are prepared via various routes, such as cyclopropanone hemiacetals and oxaspiropentanes, demonstrating their role in constructing complex molecules with multiple functional groups (Salaün, 1988).
Mechanistic Insights and Chemical Transformations
Oxidative Cyclizations
The use of cyclopropane derivatives in oxidative cyclization reactions to synthesize heterocyclic compounds showcases their role in creating structurally diverse molecules. These reactions explore the reactivity of cyclopropane rings under oxidative conditions to form compounds with potential pharmacological activities (Yılmaz et al., 2005).
Steric Repulsion and Conformational Restriction
The adjacent substituents on a cyclopropane ring exert significant steric repulsion, influencing the molecule's conformation. This feature has been exploited in designing potent NMDA receptor antagonists, demonstrating the structural utility of cyclopropane rings in developing targeted therapeutics (Shuto et al., 1996).
Safety and Hazards
The compound has several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 . It’s important to handle this compound with care and follow all safety guidelines.
Orientations Futures
As for future directions, “1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile” is part of American Elements’ comprehensive catalog of life science products . It can be produced in most volumes including bulk quantities and to customer specifications . This suggests potential for its use in various applications, although specific future directions are not mentioned in the current data.
Propriétés
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUCKLGXCOODHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)

![N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768136.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2768138.png)
![1-(4-Chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2768139.png)
![(E)-N,N-dimethyl-N'-(5-(5-methylfuran-2-yl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2768140.png)



![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2768150.png)
![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2768152.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2768156.png)